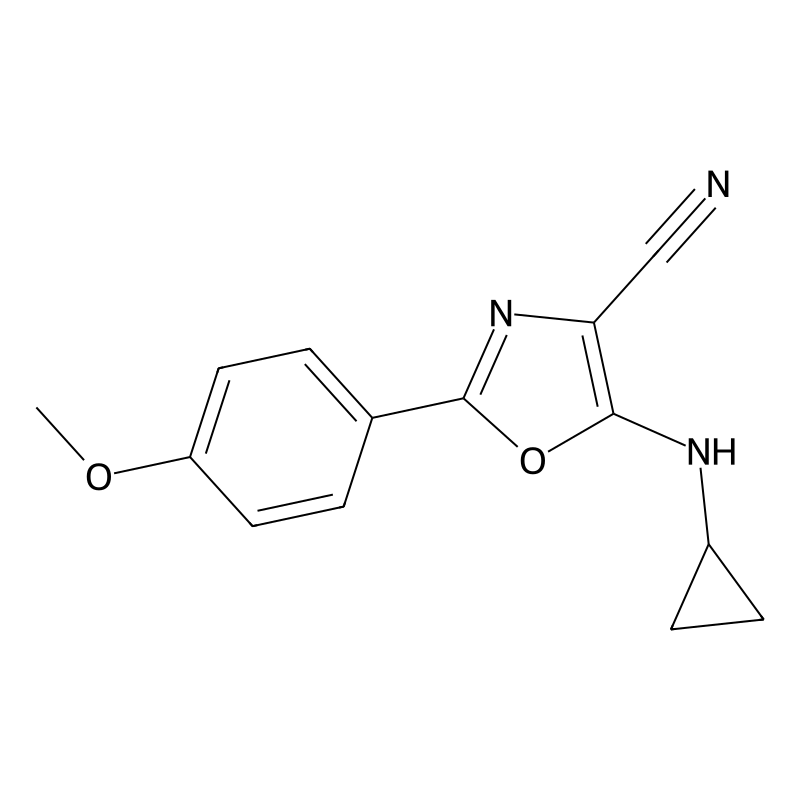

5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cyclopropyl 4-methoxyphenyl ketone

: This compound is used in various chemical reactions and synthesis processes. The specific methods of application or experimental procedures are not provided, but it’s typically used as a reagent in organic chemistry. The outcomes of its use would depend on the specific reaction it’s used in.

5-Amino-3-(4-methoxyphenyl)-1H-pyrazole

: This compound is also used in chemical synthesis. Again, the specific methods of application or experimental procedures would depend on the reaction it’s used in.

Intramolecular O···O Interaction in Structurally Rigid β-Keto Carboxylic Esters

: This is a study that involves the use of similar compounds in the field of organic chemistry. The study involves the use of NMR spectroscopy and X-ray diffraction studies to understand the intramolecular interactions in these compounds. The results of the study provide insights into the structural properties of these compounds.

5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound characterized by the presence of an oxazole ring, a carbonitrile group, and a cyclopropylamino moiety. The molecular structure includes a methoxyphenyl group, which contributes to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of substituted derivatives.

- Reduction Reactions: The carbonitrile can be reduced to form primary amines or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

- Cyclization Reactions: Under specific conditions, the compound may undergo cyclization to form more complex heterocycles.

These reactions can be utilized to modify the compound's structure for enhanced biological activity or to create derivatives with new properties.

Research indicates that 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile exhibits significant biological activities. It has been studied for its potential as:

- Anticancer Agent: Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Neurological Effects: Its interaction with specific receptors may indicate potential applications in treating neurological disorders.

The synthesis of 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves several steps:

- Formation of the Oxazole Ring: This can be achieved through the condensation of an appropriate amino acid derivative with a carbonyl compound under acidic conditions.

- Introduction of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with the oxazole precursor.

- Carbonitrile Formation: The introduction of the carbonitrile group can be accomplished through nucleophilic substitution reactions involving suitable halides.

These methods allow for the controlled synthesis of the compound with desired purity and yield.

5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several potential applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.

- Research Tool: The compound can be utilized in biological studies to elucidate mechanisms of action related to its biological activity.

- Material Science: Its properties may lend themselves to applications in developing new materials with specific functionalities.

Studies on the interactions of 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile with biological targets are crucial for understanding its mechanism of action. These studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.

- Inhibition Studies: Evaluating its ability to inhibit enzymatic activity or cellular processes associated with disease states.

Such interaction studies provide insights into how modifications to the compound might enhance its efficacy and selectivity.

Several compounds share structural similarities with 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)-1,3-oxazole | Contains a methoxyphenyl group | Lacks cyclopropylamine moiety |

| 5-(Cyclohexylamino)-2-(4-methoxyphenyl)-1,3-oxazole | Similar oxazole structure | Cyclohexylamine instead of cyclopropylamine |

| 2-(2-Methoxyphenyl)-1,3-oxazole | Methoxy group on a different phenyl position | Simpler structure without carbonitrile |

The uniqueness of 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features that may enhance its biological activity compared to these similar compounds.